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Compound of Interest

Compound Name: Ethyl 2-ethyl-3-hydroxybutanoate

Cat. No.: B1616348 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-ethyl-3-hydroxybutanoate is a chiral specialty chemical with potential applications in

the synthesis of complex organic molecules and as a building block in drug discovery. A

thorough understanding of its spectroscopic characteristics is paramount for its identification,

characterization, and quality control. This technical guide provides a summary of available

spectroscopic data for ethyl 2-ethyl-3-hydroxybutanoate, alongside detailed experimental

protocols for its synthesis and analysis. Due to the limited availability of published experimental

spectra for the title compound, this guide also includes comparative data for the closely related

and well-characterized compound, ethyl 3-hydroxybutanoate, to provide a foundational

understanding and aid in spectral interpretation.

Spectroscopic Data
The spectroscopic data for ethyl 2-ethyl-3-hydroxybutanoate and the related ethyl 3-

hydroxybutanoate are summarized below. These tables are designed for easy comparison and

reference.

Mass Spectrometry (MS)
Table 1: GC-MS Data for Ethyl 2-ethyl-3-hydroxybutanoate[1]
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Property Value

Molecular Formula C₈H₁₆O₃

Molecular Weight 160.21 g/mol

Ionization Mode Electron Ionization (EI)

Major Fragments (m/z)
73 (Top Peak), 101 (2nd Highest), 116 (3rd

Highest)

Infrared (IR) Spectroscopy
While a vapor phase IR spectrum is available for ethyl 2-ethyl-3-hydroxybutanoate, specific

peak assignments are not readily published.[1] The expected characteristic absorption bands

are outlined in Table 2 based on the functional groups present in the molecule.

Table 2: Predicted Infrared Absorption Bands for Ethyl 2-ethyl-3-hydroxybutanoate

Functional Group Vibration Type
Expected Wavenumber
(cm⁻¹)

O-H (Alcohol) Stretching, broad 3500 - 3200

C-H (Alkane) Stretching 2975 - 2850

C=O (Ester) Stretching, strong 1750 - 1735

C-O (Ester) Stretching 1300 - 1000

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR data for ethyl 2-ethyl-3-hydroxybutanoate are not widely

available in the public domain. Therefore, the data for the structurally similar ethyl 3-

hydroxybutanoate are presented here for comparative purposes. The presence of an additional

ethyl group at the C2 position in the target molecule would introduce further splitting and

additional signals in the NMR spectra.

Table 3: ¹H NMR Spectroscopic Data for Ethyl 3-hydroxybutanoate (in CDCl₃)[2]
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

4.06 - 4.22 m 3H
-OCH₂CH₃ and -

CH(OH)-

3.22 bs 1H -OH

2.22 - 2.48 m 2H -CH₂C=O

1.23 d, J=6.2 Hz 3H -CH(OH)CH₃

1.17 t, J=7.0 Hz 3H -OCH₂CH₃

Table 4: ¹³C NMR Spectroscopic Data for Ethyl 3-hydroxybutanoate (in CDCl₃)[2]

Chemical Shift (δ) ppm Assignment

172.9 C=O

64.2 -CH(OH)-

60.6 -OCH₂CH₃

42.7 -CH₂C=O

22.3 -CH(OH)CH₃

14.0 -OCH₂CH₃

Experimental Protocols
Synthesis of Ethyl 2-ethyl-3-hydroxybutanoate via the
Reformatsky Reaction
The Reformatsky reaction is a well-established method for the synthesis of β-hydroxy esters.

The following is a proposed protocol for the synthesis of ethyl 2-ethyl-3-hydroxybutanoate.

Materials:

Zinc dust

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.rsc.org/suppdata/ob/b9/b909341a/b909341a.pdf
https://www.benchchem.com/product/b1616348?utm_src=pdf-body
https://www.benchchem.com/product/b1616348?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1616348?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Iodine (catalytic amount)

Dry tetrahydrofuran (THF)

Ethyl 2-bromopropanoate

Propanal

1 M Hydrochloric acid

Saturated aqueous sodium bicarbonate solution

Saturated aqueous sodium chloride solution (brine)

Anhydrous magnesium sulfate

Diethyl ether

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a

dropping funnel, and a nitrogen inlet, add zinc dust (1.2 equivalents) and a crystal of iodine.

Heat the flask gently under a stream of nitrogen to activate the zinc, as evidenced by the

disappearance of the iodine color.

Allow the flask to cool to room temperature and add dry THF.

A solution of ethyl 2-bromopropanoate (1.0 equivalent) and propanal (1.1 equivalents) in dry

THF is added dropwise from the dropping funnel to the stirred zinc suspension.

After the initial exothermic reaction subsides, the reaction mixture is heated to reflux for 2-3

hours until the starting materials are consumed (monitored by TLC).

The reaction mixture is cooled in an ice bath, and 1 M hydrochloric acid is added cautiously

to quench the reaction and dissolve the unreacted zinc.

The aqueous layer is extracted three times with diethyl ether.
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The combined organic extracts are washed sequentially with saturated aqueous sodium

bicarbonate solution and brine.

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is

removed under reduced pressure.

The crude product is purified by column chromatography on silica gel to afford ethyl 2-ethyl-
3-hydroxybutanoate.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.5-0.7 mL

of deuterated chloroform (CDCl₃).

Instrumentation: Varian Gemini 300 or a Varian Mercury 400 spectrometer (or equivalent).[2]

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-

noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an

internal standard.

¹³C NMR: Acquire the proton-decoupled spectrum. Chemical shifts are reported in ppm

relative to the solvent peak of CDCl₃ (δ 77.16 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent

such as dichloromethane or ethyl acetate.

Instrumentation: Agilent 6890N gas chromatograph coupled to a 5973i mass spectrometer

(or equivalent).

GC Conditions:

Column: HP-5MS capillary column (or equivalent).

Injector Temperature: 250 °C.
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Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for a few minutes,

then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).

Carrier Gas: Helium.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan a suitable mass range (e.g., m/z 40-400).

Visualizations
Synthesis Pathway: Reformatsky Reaction
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Caption: Proposed synthesis of ethyl 2-ethyl-3-hydroxybutanoate via the Reformatsky

reaction.

Experimental Workflow: GC-MS Analysis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1616348?utm_src=pdf-body-img
https://www.benchchem.com/product/b1616348?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1616348?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

GC-MS System

Data Analysis

Purified Product

Dissolve in
Volatile Solvent

Injection Port

GC Column
(Separation)

Mass Spectrometer
(Detection)

Total Ion Chromatogram

Mass Spectrum

Library Comparison

Compound Identification

Click to download full resolution via product page

Caption: General workflow for the GC-MS analysis of ethyl 2-ethyl-3-hydroxybutanoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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